

Method Development for Bioanalysis of Furagin in Human Urine by HPLC-UV

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Application Note AP-012

Abstract

This application note describes a simple, sensitive, and robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Furagin in human urine. The method involves a straightforward "dilute-and-shoot" sample preparation, making it suitable for high-throughput analysis. This method has been developed and validated based on established protocols for similar nitrofuran antibiotics and adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]

Introduction

Furagin is a nitrofuran antibiotic used for the treatment of urinary tract infections.[4] Monitoring its concentration in urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. This application note provides a detailed protocol for a validated HPLC-UV method to quantify Furagin in human urine, offering a reliable tool for researchers, scientists, and drug development professionals.

ExperimentalInstrumentation and Reagents



- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
- Chromatographic Column: C18 reverse-phase column (150 x 4.6 mm, 5 μm particle size).
- Software: OpenLab CDS or equivalent.
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen
 Phosphate (analytical grade), Orthophosphoric acid (analytical grade), Furagin reference
 standard (>99% purity), and ultrapure water.

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in Table 1.

Parameter	Condition
Mobile Phase	Acetonitrile: 20mM Potassium Dihydrogen Phosphate buffer (pH 4.5) (25:75 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	375 nm
Injection Volume	20 μL
Run Time	10 minutes

Method Validation

The method was validated according to international guidelines to ensure its reliability for the intended purpose.[1][2][3] The validation parameters assessed included linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, selectivity, and stability.

Linearity and Sensitivity

The linearity of the method was evaluated by analyzing a series of calibration standards in urine. The calibration curve was linear over the concentration range of 0.5 - 50 μ g/mL. The



Lower Limit of Quantification (LLOQ) was determined to be 0.5 μg/mL.

Parameter	Result
Calibration Range	0.5 - 50 μg/mL
Correlation Coefficient (r²)	> 0.998
Regression Equation	y = 12543x + 257
LLOQ	0.5 μg/mL

Accuracy and Precision

The intra-day and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High). The results, summarized in the table below, demonstrate that the method is both accurate and precise.

QC Level	Concentrati on (µg/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%RE)	Inter-day Precision (%RSD)	Inter-day Accuracy (%RE)
Low QC	1.5	3.2	-1.8	4.1	-2.5
Medium QC	15	2.1	0.9	2.8	1.2
High QC	40	1.8	1.5	2.5	1.8

Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated to ensure that the sample preparation and urine matrix do not interfere with the quantification of Furagin.



QC Level	Concentration (μg/mL)	Recovery (%)	Matrix Effect (%)
Low QC	1.5	98.2	1.5
Medium QC	15	99.1	-0.8
High QC	40	98.7	-1.2

Stability

The stability of Furagin in human urine was assessed under various storage and handling conditions. The results indicate that Furagin is stable under the tested conditions.

Stability Condition	Duration	Stability (% of Nominal)
Bench-top (Room Temperature)	24 hours	97.5
Freeze-Thaw (3 cycles)	-20°C to Room Temp	96.8
Long-term Storage	30 days at -20°C	98.1

Detailed ProtocolsPreparation of Solutions

Mobile Phase (20mM Potassium Dihydrogen Phosphate buffer, pH 4.5):

- Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1 L of ultrapure water.
- Adjust the pH to 4.5 using orthophosphoric acid.
- Filter the buffer through a 0.45 μm membrane filter.
- Mix the filtered buffer with acetonitrile in a 75:25 (v/v) ratio.

Standard Stock Solution (1 mg/mL):

Accurately weigh 10 mg of Furagin reference standard.



- Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
- Store the stock solution at 4°C, protected from light.

Working Standard Solutions:

 Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain the desired concentrations for calibration standards and QC samples.

Sample Preparation ("Dilute-and-Shoot")

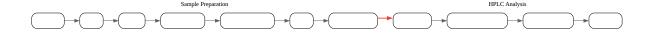
- Thaw frozen urine samples at room temperature.
- Vortex the urine samples for 30 seconds to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes.
- Take 100 μL of the supernatant and dilute with 900 μL of the mobile phase.
- · Vortex the diluted sample for 30 seconds.
- Transfer the diluted sample to an HPLC vial for analysis.

HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of the prepared samples, calibration standards, and QC samples.
- Monitor the chromatograms at 375 nm.
- Quantify the Furagin peak based on the peak area using the calibration curve.

Visualizations







Method Development Literature Review (Nitrofurans) Instrument Setup (HPLC-UV) Mobile Phase Optimization Sample Preparation Development Method Validation

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